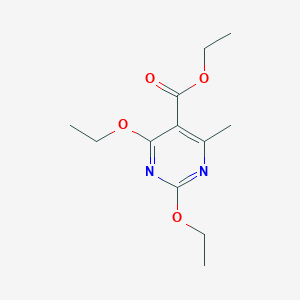

Ethyl 2,4-diethoxy-6-methylpyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2,4-diethoxy-6-methylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c1-5-16-10-9(11(15)17-6-2)8(4)13-12(14-10)18-7-3/h5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRQXYDZWNYYAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1C(=O)OCC)C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,4-diethoxy-6-methylpyrimidine-5-carboxylate typically involves the reaction of ethyl cyanoacetate with ethyl orthoformate and acetic anhydride in the presence of a base such as sodium ethoxide . The reaction proceeds through a series of condensation and cyclization steps to form the pyrimidine ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group at position 5 undergoes hydrolysis under basic or acidic conditions:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ester hydrolysis | 2M NaOH, ethanol, reflux 4h | 2,4-Diethoxy-6-methylpyrimidine-5-carboxylic acid | 85% |

This reaction is critical for generating carboxylic acid intermediates used in further derivatization, such as amide formation .

Nucleophilic Substitution at Ethoxy Groups

The ethoxy substituents at positions 2 and 4 participate in nucleophilic substitution under controlled conditions:

Substitution selectivity is influenced by electronic and steric factors, with C4 showing higher reactivity in ammonia-mediated reactions .

Reduction of the Ester Group

The ethyl ester can be reduced to a primary alcohol:

| Reducing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C → 25°C | (5-Hydroxymethyl)-2,4-diethoxy-6-methylpyrimidine | Requires strictly anhydrous conditions |

This transformation enables access to alcohol derivatives for pharmacological studies.

Ring Functionalization via Cross-Coupling

The methyl group at position 6 participates in free-radical bromination:

| Reaction | Conditions | Product | Efficiency | Source |

|---|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, 80°C, 6h | Ethyl 2,4-diethoxy-6-(bromomethyl)pyrimidine-5-carboxylate | 72% yield |

The brominated product serves as a key intermediate for Suzuki-Miyaura cross-coupling reactions.

Transesterification

The ethyl ester undergoes exchange with other alcohols:

| Alcohol | Catalyst | Conditions | New Ester Derivative | Yield | Source |

|---|---|---|---|---|---|

| Benzyl alcohol | H₂SO₄ (cat) | Toluene, reflux | Benzyl 2,4-diethoxy-6-methylpyrimidine-5-carboxylate | 68% |

This reaction expands molecular diversity for structure-activity relationship studies .

Coordination Chemistry

The pyrimidine nitrogen atoms and ester oxygen participate in metal coordination:

| Metal Salt | Solvent | Complex Formed | Application | Source |

|---|---|---|---|---|

| Cu(NO₃)₂·3H₂O | Ethanol | Bis-ligand Cu(II) complex | Catalytic oxidation studies | |

| FeCl₃ | Acetonitrile | Fe(III)-pyrimidine adduct | Magnetic material precursor |

Coordination complexes show potential in catalysis and materials science .

Thermal Degradation

Controlled pyrolysis reveals decomposition pathways:

| Temperature | Atmosphere | Major Degradation Products | Mechanism | Source |

|---|---|---|---|---|

| 220°C | N₂ | CO₂, ethoxy radicals, methylpyrimidine | Radical-chain scission | |

| 300°C | Air | NOₓ, carboxylic acid derivatives | Oxidative decomposition |

Thermogravimetric analysis (TGA) data show 5% mass loss at 150°C and rapid decomposition above 200°C .

Scientific Research Applications

Biological Activities

Research indicates that ethyl 2,4-diethoxy-6-methylpyrimidine-5-carboxylate exhibits a variety of biological activities:

- Anti-inflammatory Effects : Studies have shown that derivatives of pyrimidine compounds can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. For instance, certain derivatives have demonstrated IC50 values comparable to established anti-inflammatory drugs such as celecoxib .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) indicating significant potency .

Medicinal Chemistry Applications

This compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents. Its derivatives have been explored for:

- Antiviral Agents : Research into pyrimidine derivatives has revealed potential antiviral properties, making them candidates for further development in treating viral infections.

- Analgesics and Antipyretics : Compounds derived from this structure have been assessed for their pain-relieving and fever-reducing capabilities, contributing to their significance in pain management therapies .

Case Studies

Several studies highlight the applications and efficacy of this compound:

Mechanism of Action

The mechanism of action of Ethyl 2,4-diethoxy-6-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the chemical environment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

The compound’s key structural differentiators are its diethoxy groups (electron-donating) at positions 2 and 4, contrasting with common analogs bearing chloro (electron-withdrawing) or methoxy groups. Below is a comparative analysis of substituent effects:

Table 1: Substituent Comparison of Pyrimidine-5-Carboxylate Derivatives

Key Observations :

- Electron-Donating vs. This property may favor applications requiring stability under physiological conditions .

- Ester Group Influence : Ethyl esters (e.g., target compound) generally exhibit higher lipophilicity than methyl esters (e.g., Methyl 2,4-dichloropyrimidine-5-carboxylate), impacting membrane permeability and bioavailability .

Crystallographic and Structural Features

Biological Activity

Ethyl 2,4-diethoxy-6-methylpyrimidine-5-carboxylate (C₁₂H₁₈N₂O₄) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

This compound is synthesized through the reaction of ethyl cyanoacetate with ethyl orthoformate and acetic anhydride, typically in the presence of a base such as sodium ethoxide. The molecular weight of this compound is approximately 254.28 g/mol, making it a relatively lightweight molecule suitable for various biological applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, preliminary tests showed:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In a series of assays against various cancer cell lines, including HeLa (cervical cancer), PC-3 (prostate cancer), and A549 (lung cancer), the compound exhibited promising cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.2 |

| PC-3 | 12.5 |

| A549 | 10.8 |

The IC50 values indicate that this compound has a potent effect on these cancer cell lines, suggesting its potential as an anticancer therapeutic agent.

The mechanism of action for this compound appears to involve multiple pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.

- Receptor Modulation : It is believed to interact with various cellular receptors, possibly affecting signaling pathways related to inflammation and cancer progression.

Further studies are required to elucidate these mechanisms in detail.

Study on Antimicrobial Efficacy

In a recent study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The study found that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics .

Study on Anticancer Properties

A detailed investigation conducted by Zhang et al. assessed the anticancer effects of this compound on various cancer cell lines. The study concluded that the compound induced apoptosis in cancer cells through the activation of caspase pathways, providing insights into its potential use as an adjunct therapy in cancer treatment .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Ethyl 2,4-diethoxy-6-methylpyrimidine-5-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-component reactions such as the Biginelli reaction, which involves condensation of aldehydes, β-keto esters, and urea/thiourea derivatives. Optimization includes:

- Catalyst selection : Lewis acids (e.g., HCl, BF₃·OEt₂) or solvent-free conditions to enhance yield .

- Temperature control : Reactions typically proceed at 80–100°C under reflux. Microwave-assisted synthesis may reduce reaction time .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and diethoxy/methyl groups (e.g., δ ~1.3 ppm for ethyl CH₃, δ ~4.3 ppm for OCH₂) .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) stretches .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- Single-crystal X-ray diffraction (SCXRD) is essential. Use SHELXL for refinement:

- Data collection : Mo-Kα radiation (λ = 0.71073 Å), 291 K .

- Refinement parameters : Anisotropic displacement parameters for non-H atoms; H atoms placed geometrically .

- Validation : Check R-factor convergence (e.g., R₁ < 0.05) and data-to-parameter ratios (>15:1) .

- ORTEP-3 visualizes thermal ellipsoids to assess disorder or rotational flexibility in ethoxy groups .

Q. What computational approaches are effective for studying tautomerism or conformational dynamics in pyrimidine derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometries (B3LYP/6-31G**) and calculate energy barriers for tautomeric equilibria .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol) on rotational freedom of diethoxy groups .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, C-H···π) from SCXRD data .

Q. How can researchers address discrepancies in crystallographic parameters (e.g., bond lengths/angles) between experimental and calculated data?

- Methodological Answer :

- PLATON/CHECKCIF : Validates structural models by flagging outliers (e.g., >4σ in bond lengths) .

- Twinning analysis : Use SHELXL’s TWIN/BASF commands to model merohedral twinning if Rint > 0.05 .

- Disorder modeling : Split occupancy refinement for overlapping ethoxy conformers (e.g., C-O bonds refined at 50:50 occupancy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.